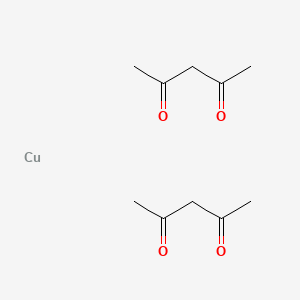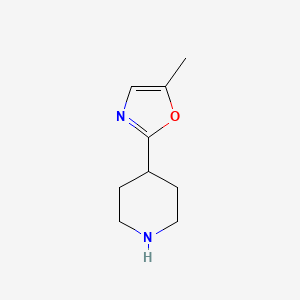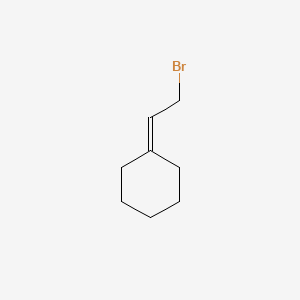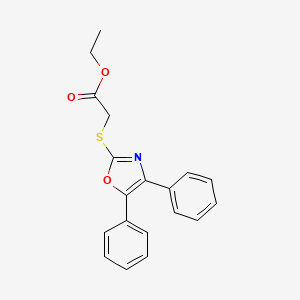
copper;pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as copper;pentane-2,4-dione is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for copper;pentane-2,4-dione would typically involve scaling up laboratory synthesis procedures to produce the compound in larger quantities. This may include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
copper;pentane-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds.
Scientific Research Applications
copper;pentane-2,4-dione has various scientific research applications across multiple fields:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in studying biological processes and interactions.
Industry: Uses in manufacturing processes and the development of new materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to copper;pentane-2,4-dione can be identified based on structural and functional similarities. These compounds may share similar properties and applications.
Uniqueness
This compound may have unique properties that distinguish it from other similar compounds. These unique properties can be related to its structure, reactivity, or specific applications.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Understanding its synthesis, reactions, applications, and mechanism of action is essential for leveraging its full potential. Further research and detailed studies are necessary to fully elucidate its properties and applications.
Properties
Molecular Formula |
C10H16CuO4 |
|---|---|
Molecular Weight |
263.78 g/mol |
IUPAC Name |
copper;pentane-2,4-dione |
InChI |
InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3H2,1-2H3; |
InChI Key |
NPJDQKHHXAPMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Benzylsulfanyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8792169.png)

![2-[(E)-2-phenylethenyl]phenol](/img/structure/B8792179.png)


![Ethyl [(2,3-dimethylphenyl)oxy]acetate](/img/structure/B8792194.png)

![4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B8792199.png)

![2-{[(Tert-butoxy)carbonyl]amino}ethyl acetate](/img/structure/B8792234.png)

![5-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B8792245.png)
